N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide is a compound that belongs to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound includes a pyrimidine ring substituted with a 4-methylphenyl group and an acetamide group, making it a versatile molecule for various applications in scientific research.
Preparation Methods
The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Substitution reactions: The pyrimidine ring is then substituted with a 4-methylphenyl group.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt cellular processes, leading to its antitrypanosomal and antiplasmodial effects.
Comparison with Similar Compounds
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]acetamide can be compared with other 2-aminopyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound also exhibits antitrypanosomal activity but differs in its substitution pattern.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its anti-angiogenic and DNA cleavage activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-13-4-6-17(7-5-13)23-19-12-14(2)21-20(25-19)24-18-10-8-16(9-11-18)22-15(3)26/h4-12H,1-3H3,(H,22,26)(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUCOMSKHOKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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